molecular formula C8H3F2NO2S B3013187 2,2-difluoro-5-isothiocyanato-2H-1,3-benzodioxole CAS No. 869085-97-2

2,2-difluoro-5-isothiocyanato-2H-1,3-benzodioxole

Cat. No. B3013187
CAS RN: 869085-97-2
M. Wt: 215.17
InChI Key: PKCOTODGEAJGQZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of fluorinated benzodioxole derivatives is a topic of interest due to their potential biological activities. Paper describes the synthesis of mono- and difluorinated 2-(4-aminophenyl)benzothiazoles, which are structurally related to benzodioxoles. The synthesis involves Jacobsen cyclization of precursor thiobenzanilides. Paper reports the first synthesis of a chloro-difluorobenzodioxole derivative, which suggests that the difluorobenzodioxole moiety can be synthesized from simple starting materials and could be further functionalized. Paper details the conversion of 2,2-difluoro-1,3-benzodioxole into various derivatives, indicating that the difluorobenzodioxole core is versatile for further chemical modifications.

Molecular Structure Analysis

The molecular structure of benzodioxole derivatives is characterized by the presence of a benzodioxole moiety, which is a stable fragment in medicinal chemistry. The difluoro substitution, as seen in the compounds discussed in papers and , is known to increase the acidity of the arene, which can influence the reactivity and stability of the compound.

Chemical Reactions Analysis

The reactivity of difluorobenzodioxole derivatives is highlighted in paper , where the 4-lithiated intermediate of 2,2-difluoro-1,3-benzodioxole is trapped by various electrophiles to yield a wide range of products. This suggests that the compound "2,2-difluoro-5-isothiocyanato-2H-1,3-benzodioxole" could potentially undergo similar reactions, allowing for the introduction of the isothiocyanato group at the appropriate position.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated benzodioxole derivatives are not explicitly discussed in the provided papers. However, the introduction of fluorine atoms typically increases the lipophilicity and metabolic stability of these compounds, as suggested by paper . The cytotoxicity of fluorinated benzothiazoles against certain cell lines, as mentioned in paper , indicates that these compounds could have significant biological activities, which may also be true for related benzodioxole derivatives.

Scientific Research Applications

The compound 2,2-difluoro-5-isothiocyanato-2H-1,3-benzodioxole has various applications in scientific research. The following paragraphs outline these applications, focusing on different research aspects while excluding information related to drug use, dosage, and side effects.

Metabolic Stability in Medicinal Chemistry

The 2,2-difluorobenzodioxole moiety, a derivative of 2,2-difluoro-5-isothiocyanato-2H-1,3-benzodioxole, is significant in medicinal chemistry for its potential metabolic stability. This stability makes it a viable candidate for developing new medicinal compounds (Catalani, Paio, & Perugini, 2010).

Functional Group Conversion and Derivatives

Conversion of 2,2-difluoro-1,3-benzodioxole into various derivatives is an important aspect of organometallic methodology. This process involves transforming the compound into numerous new derivatives, showcasing its versatility in chemical reactions and potential applications in developing new compounds (Schlosser, Gorecka, & Castagnetti, 2003).

Crystal Structure and Molecular Interactions

The crystal structure and molecular interactions of derivatives of 2,2-difluoro-1,3-benzodioxole provide insights into its potential applications in material sciences and drug design. For instance, studying the hydrogen bonding and π–π stacking interactions can aid in understanding molecular assembly and designing new materials (Meng, Hou, Yu, & Gao, 2011).

Ligands for Enantioselective Catalysts

2,2-Difluoro-1,3-benzodioxole derivatives can be used as ligands in enantioselective catalysts. This application is crucial in asymmetric synthesis, which is a fundamental aspect of pharmaceutical and agrochemical research (Leroux, Gorecka, & Schlosser, 2004).

Synthesis of Key Intermediates in Chemical Processes

The compound serves as a key intermediate in the synthesis of various chemical products. For example, its role in the synthesis process of fungicides like fludioxonil highlights its importance in agricultural chemistry (Zhang Zhi-rong, 2011).

Biodegradation and Environmental Impact

Understanding the biodegradation and defluorination of 2,2-difluoro-1,3-benzodioxole is significant for assessing its environmental impact. Studies on microbes capable of defluorinating such compounds can inform environmental remediation strategies and the ecological effects of fluorinated compounds (Bygd, Aukema, Richman, & Wackett, 2021).

properties

IUPAC Name

2,2-difluoro-5-isothiocyanato-1,3-benzodioxole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F2NO2S/c9-8(10)12-6-2-1-5(11-4-14)3-7(6)13-8/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKCOTODGEAJGQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N=C=S)OC(O2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-difluoro-5-isothiocyanato-2H-1,3-benzodioxole

CAS RN

869085-97-2
Record name 2,2-difluoro-5-isothiocyanato-1,3-dioxaindane
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Synthesis routes and methods

Procedure details

34.6 g of 5-amino-2,2-difluorobenzodioxole were added dropwise to a solution of 90 ml of conc. hydrochloric acid in 350 ml of water. The mixture was stirred for a further 30 minutes and then 27 g of thiophosgene were metered in rapidly. The mixture was stirred at the given temperature for a further 3 hours, the almost colourless suspension was admixed with 150 ml of dichloromethane and the dichloromethane was removed. The crude product was distilled at 45 mbar. 28 g (=89% of theory) were obtained as a colourless to yellowish liquid.
Quantity
34.6 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
27 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three

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